![molecular formula C8H10N2O2 B1604705 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione CAS No. 67279-23-6](/img/structure/B1604705.png)
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The InChI code for this compound is 1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) .Physical And Chemical Properties Analysis
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is a white to off-white solid . It has a molecular weight of 166.18 g/mol . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Properties
“2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione” is a white to off-white solid with a molecular weight of 166.18 .
Pharmaceutical Research
Derivatives of “2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione” have demonstrated potent cytotoxicity against the growth of murine leukemia cells and human single cell suspension . These include Tmolt3 leukemia and HeLa-S3, as well as colon adenocarcinoma and KB nasopharynx . However, only select compounds demonstrated activity against bronchogenic lung and osteosarcoma .
Cosmetic Industry
This compound is also known as “Spinochrome E” or “hexahydroxynaphthoquinone” and is a polyhydroxylated 1,4-naphthoquinone pigment . It is found in the shell, spine, gonads, coelomic fluid, and eggs of sea urchins .
Perfume Industry
“Spinochrome E” is used as a fragrance ingredient in perfumes, laundry products, and cosmetics . It provides a sandalwood-like and cedarwood-like fragrance .
Household Products
This compound is also used in soap, shampoo, detergents, fabric fresheners, antiperspirants or deodorants, and air fresheners .
Tobacco Industry
“Spinochrome E” is used as a tobacco flavoring at 200–2000 ppm .
Plastic Industry
Delivery of Organoleptic and Antimicrobial Compounds
“Spinochrome E” is used as a precursor for the delivery of organoleptic and antimicrobial compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mechanism of Action
Target of Action
The primary target of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is the AMPA receptors , which mediate the majority of excitatory neurotransmission . These receptors have emerged as a promising new target for epilepsy therapy .
Mode of Action
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione acts as a non-competitive antagonist of AMPA receptors . This means it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains .
Biochemical Pathways
The compound’s action on AMPA receptors inhibits excitatory neurotransmission, which plays a key role in epileptogenesis and seizure spread . This inhibition can have broad-spectrum anticonvulsant activity .
Result of Action
The molecular and cellular effects of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione’s action include significant antioxidant, analgesic, and anti-rheumatic effects . The compound and its copper and zinc complexes have shown higher anti-inflammatory activity than the free ligand .
Action Environment
It’s worth noting that the compound is white to off-white solid and should be stored in a refrigerator . These factors could potentially influence its stability and efficacy.
properties
IUPAC Name |
2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOSUJMDLDGCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310669 | |
Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione | |
CAS RN |
67279-23-6 | |
Record name | 67279-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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